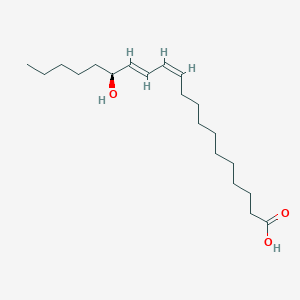

15(S)-Hede

Description

Properties

Molecular Formula |

C20H36O3 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(11Z,13E,15S)-15-hydroxyicosa-11,13-dienoic acid |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+/t19-/m0/s1 |

InChI Key |

ZTRWPEHMGCHTIT-XMSPSUPSSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The 15(S)-HETE Signaling Pathway in Endothelial Cells: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). In the vascular endothelium, 15(S)-HETE plays a critical and complex role in regulating key cellular processes, particularly those involved in angiogenesis, the formation of new blood vessels. This technical guide provides a comprehensive overview of the 15(S)-HETE signaling pathway in endothelial cells, detailing its molecular mechanisms, downstream effects, and the experimental methodologies used for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Core Signaling Pathways

The pro-angiogenic effects of 15(S)-HETE in endothelial cells are primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[1][2][3] This pathway is central to cell survival, proliferation, and migration. Additionally, 15(S)-HETE has been shown to activate other critical signaling molecules, including Signal Transducer and Activator of Transcription 3 (STAT3), which in turn upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[1] Furthermore, the activation of Src and Proline-rich tyrosine kinase 2 (Pyk2) has been implicated in 15(S)-HETE-induced endothelial cell dysfunction, including the disruption of tight junctions.

Below are diagrams illustrating the key signaling pathways initiated by 15(S)-HETE in endothelial cells.

Quantitative Data on 15(S)-HETE Effects

The following tables summarize quantitative data from various studies on the effects of 15(S)-HETE on endothelial cells.

Table 1: Effects of 15(S)-HETE on Angiogenic Processes

| Parameter | Cell Type | 15(S)-HETE Concentration | Effect | Reference |

| Migration | Human Retinal Microvessel Endothelial Cells | 10⁻⁷ M | 42 ± 10% increase | [4] |

| Tube Formation | Human Dermal Microvascular Endothelial Cells | Not specified | More potent than 5(S)-HETE and 12(S)-HETE | [2] |

| VEGF Secretion | Fat Pad Endothelial Cells | 5 µmol/L | Significant increase (p < 0.05) | [5] |

| CD31 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Upregulation | [6] |

| E-selectin Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Upregulation | [6] |

Table 2: Effects of 15(S)-HETE on Signaling Molecules

| Parameter | Cell Type | 15(S)-HETE Concentration | Effect | Reference |

| Akt Phosphorylation | Human Dermal Microvascular Endothelial Cells | Not specified | Time-dependent increase | [2] |

| S6K1 Phosphorylation | Human Dermal Microvascular Endothelial Cells | Not specified | Time-dependent increase | [2] |

| STAT3 Tyrosine Phosphorylation | Human Dermal Microvascular Endothelial Cells | Not specified | Increased | [1] |

Table 3: Inhibitory Effects of Related Metabolites

| Compound | Parameter | Cell Type | IC₅₀ | Effect | Reference |

| 15-oxo-ETE | Proliferation | Human Vascular Vein Endothelial Cells | Not specified | Inhibition by suppressing DNA synthesis | [7] |

| 15(S)-HPETE | VEGF Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Down-regulation (<90%) | [6] |

| 15(S)-HPETE | CD31 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Down-regulation (<50%) | [6] |

| 15(S)-HPETE | E-selectin Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Down-regulation (<35%) | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the 15(S)-HETE signaling pathway are provided below.

Endothelial Cell Culture

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Human Dermal Microvascular Endothelial Cells (HDMVECs), or other relevant endothelial cell lines.

-

Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum (FBS).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a gentle dissociation reagent (e.g., TrypLE) and re-plated at a suitable density.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

-

Apparatus: A Boyden chamber with a porous membrane (typically 8 µm pore size) separating the upper and lower chambers.

-

Procedure:

-

Coat the underside of the membrane with an extracellular matrix protein (e.g., fibronectin or collagen).

-

Seed endothelial cells in the upper chamber in serum-free medium.

-

Add 15(S)-HETE (or vehicle control) to the lower chamber as a chemoattractant.

-

Incubate for a defined period (e.g., 4-6 hours) to allow for cell migration.

-

Fix and stain the cells that have migrated to the underside of the membrane.

-

Quantify the number of migrated cells by microscopy.

-

Endothelial Cell Tube Formation Assay

-

Substrate: Matrigel or a similar basement membrane extract.

-

Procedure:

-

Thaw Matrigel on ice and coat the wells of a culture plate.

-

Allow the Matrigel to solidify at 37°C.

-

Seed endothelial cells onto the Matrigel-coated surface in the presence of 15(S)-HETE or vehicle control.

-

Incubate for a period of 4-24 hours.

-

Observe and photograph the formation of capillary-like tube structures using a microscope.

-

Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

-

Western Blotting for Signaling Proteins (e.g., Akt, mTOR)

-

Cell Lysis: Treat endothelial cells with 15(S)-HETE for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel. For large proteins like mTOR, a lower percentage gel (e.g., 6-8%) is recommended.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Matrigel Plug Assay

-

Materials: Matrigel, 15(S)-HETE, and immunodeficient mice (e.g., nude or SCID mice).

-

Procedure:

-

Mix ice-cold Matrigel with 15(S)-HETE or vehicle control.

-

Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

After a defined period (e.g., 7-14 days), excise the Matrigel plugs.

-

Analyze angiogenesis within the plugs by:

-

Hemoglobin content: Measure the amount of hemoglobin to quantify blood vessel formation.

-

Immunohistochemistry: Stain sections of the plug with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.

-

-

Conclusion

The 15(S)-HETE signaling pathway in endothelial cells is a multifaceted network that plays a significant role in promoting angiogenesis. The activation of the PI3K/Akt/mTOR cascade, along with the involvement of STAT3, VEGF, Src, and Pyk2, highlights the complexity of this signaling process. Understanding these intricate mechanisms is crucial for the development of novel therapeutic strategies targeting pathological angiogenesis in diseases such as cancer and diabetic retinopathy. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further elucidating the role of 15(S)-HETE in vascular biology and pathology. The provided experimental protocols offer a starting point for investigating this pathway, and the quantitative data and signaling diagrams serve as a valuable reference for interpreting experimental outcomes.

References

- 1. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nemours.elsevierpure.com [nemours.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

15-lipoxygenase pathway and 15(S)-HETE production

An In-Depth Technical Guide to the 15-Lipoxygenase Pathway and 15(S)-HETE Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 15-lipoxygenase (15-LOX) pathway, focusing on the biosynthesis, metabolism, and multifaceted biological roles of its principal product, 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE]. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to support research and development in this critical area of lipid signaling.

Introduction to the 15-Lipoxygenase Pathway

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and linoleic acid, forming hydroperoxy derivatives.[1][2] In humans, there are six functional LOX genes, including ALOX15 (encoding 15-LOX-1) and ALOX15B (encoding 15-LOX-2), which are central to this guide.[1][3]

-

15-LOX-1 (ALOX15): Primarily expressed in reticulocytes, eosinophils, airway epithelial cells, and macrophages (following stimulation with cytokines like IL-4 and IL-13).[1][3][4] It converts arachidonic acid predominantly to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[3]

-

15-LOX-2 (ALOX15B): Constitutively expressed in human macrophages and found in neutrophils, this enzyme also generates 15(S)-HpETE from arachidonic acid.[1][4]

The 15-LOX pathway is integral to a host of physiological and pathological processes, including inflammation, cell differentiation, atherogenesis, and carcinogenesis.[5] Its products can have both pro- and anti-inflammatory effects, making the pathway a complex and compelling target for therapeutic intervention.[1][6]

Biosynthesis and Metabolism of 15(S)-HETE

The generation of 15(S)-HETE is a two-step process initiated by the 15-LOX enzyme.

2.1. Biosynthesis Pathway

-

Oxygenation: 15-LOX-1 or 15-LOX-2 abstracts a hydrogen atom from arachidonic acid and catalyzes the stereospecific insertion of molecular oxygen to form the unstable intermediate, 15(S)-HpETE.[7][8]

-

Reduction: The highly reactive 15(S)-HpETE is rapidly reduced to the more stable alcohol, 15(S)-HETE, by ubiquitous cellular glutathione peroxidases.[7]

Caption: Biosynthesis of 15(S)-HETE from arachidonic acid.

2.2. Further Metabolism of 15(S)-HETE

15(S)-HETE is not an end-product but a key precursor to a diverse array of other biologically active lipid mediators.[7]

-

Oxidation to 15-oxo-ETE: 15(S)-HETE can be oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[3][9]

-

Conversion to Lipoxins: In a process known as transcellular biosynthesis, 15(S)-HpETE produced by a 15-LOX-expressing cell (e.g., an epithelial cell) can be transferred to a neighboring leukocyte, where 5-LOX converts it into Lipoxin A4 and Lipoxin B4, which are potent anti-inflammatory and pro-resolving mediators.[6][10]

-

Formation of Eoxins: In eosinophils, 15-LOX-1 can further metabolize 15(S)-HpETE to Eoxin A4, which is then converted to Eoxin C4.[7][8]

-

Formation of DiHETEs: 15(S)-HpETE can be converted to various dihydroxy-eicosatetraenoic acids (diHETEs), such as 8,15-diHETEs and 5,15-diHETEs.[7][11]

Caption: Major metabolic fates of 15(S)-HETE and its precursor.

Biological Functions and Signaling Mechanisms

15(S)-HETE exerts a wide range of biological effects, often in a context- and concentration-dependent manner, by interacting with specific cellular receptors and signaling pathways.

-

Inflammation: It has a dual role. It can be pro-inflammatory by promoting cell migration and increasing the expression of matrix metalloproteinase-2 (MMP-2) in rheumatoid arthritis.[12] Conversely, it can be anti-inflammatory by inhibiting the 5-LOX pathway (reducing leukotriene production) and serving as a precursor for pro-resolving lipoxins.[6][13]

-

Cell Growth and Proliferation: 15(S)-HETE can inhibit the growth of various cancer cell lines, including prostate and lung cancer cells, potentially through the activation of PPAR-γ.[7] However, it has also been shown to stimulate the migration and proliferation of smooth muscle cells.[4]

-

Vascular Tone: The effects on blood vessels are dose-dependent.[4] Lower concentrations can cause vasodilation, while higher concentrations lead to vasoconstriction.[4] It can also potentiate the vasoconstrictive effects of angiotensin II.[6]

Key Signaling Receptors:

-

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): 15(S)-HETE is a direct ligand and activator of PPAR-γ, a nuclear receptor that regulates gene expression related to inflammation and metabolism.[7][14] This interaction is thought to mediate many of its anti-proliferative and anti-inflammatory effects.[15]

-

Leukotriene B4 Receptor 2 (BLT2): 15(S)-HETE can bind to and activate the G protein-coupled receptor BLT2, which may mediate some of its cell-stimulating activities, such as angiogenesis.[7][14]

Caption: Simplified signaling pathways activated by 15(S)-HETE.

Quantitative Data Summary

The expression of 15-LOX and the concentration of its products vary significantly between cell types and disease states.

Table 1: Expression of 15-Lipoxygenase Isoforms in Human Cells

| Cell Type | 15-LOX-1 (ALOX15) Expression | 15-LOX-2 (ALOX15B) Expression | Reference(s) |

| Eosinophils | High, constitutive | Low / Absent | [3],[4] |

| Airway Epithelial Cells | High, constitutive | - | [4] |

| Monocytes / Macrophages | Inducible (by IL-4, IL-13) | Constitutive | [4],[1] |

| Reticulocytes | High, constitutive | - | [4] |

| Neutrophils | Absent | Expressed | [4] |

| Endothelial Cells | Inducible (mRNA only by IL-4) | - | [4] |

Table 2: Representative Concentrations of 15(S)-HETE in Biological Samples

| Sample Type / Condition | 15(S)-HETE Concentration | Key Finding | Reference(s) |

| Human Bronchi (Asthmatic) | Significantly higher vs. non-asthmatic | Implicated in airway inflammation | [16] |

| Human Heart Tissue (Ischemic) | Significantly higher vs. non-ischemic | May contribute to thrombosis | [17] |

| Human Lung Cancer Tissue | Significantly reduced vs. non-tumor | Reduction may contribute to tumor development | [15] |

| Rabbit Reticulocytes (A23187 stimulated) | 8 - 14 ng/mL | Ionophore induces release from endogenous AA | [18] |

Table 3: Inhibitory Potency (IC₅₀) of Selected 15-LOX Inhibitors

| Inhibitor | Target | IC₅₀ Value | Notes | Reference(s) |

| Compound 24 (imidazo[2,1-b]thiazole) | 15-LOX | 11.5 µM | Also showed neuroprotective effects | [19] |

| Compound 26 (6-benzyloxysalicylate) | 15-LOX | 7.1 µM | Competitive inhibitor | [19] |

| PD146176 | 15-LOX | - | Used to antagonize TNF-α/IL-1β effects | [12] |

| Baicalein | ALOX15 | - | Inhibited hypoxia-induced 15-HETE increase | [17] |

Detailed Experimental Protocols

Accurate measurement of 15-LOX activity and its products is crucial for research. The following are detailed methodologies for key experiments.

Protocol 1: Spectrophotometric Assay for 15-LOX Activity

This method measures the formation of hydroperoxides from a PUFA substrate (e.g., linoleic or arachidonic acid), which contain a conjugated diene system that absorbs light at 234 nm.[20][21]

-

Principle: The increase in absorbance at 234 nm is directly proportional to the enzymatic activity.

-

Reagents:

-

0.2 M Borate Buffer, pH 9.0 or 50 mM Phosphate Buffer, pH 6.0.[20][21]

-

Substrate Stock: 10 mM Sodium Linoleate or Arachidonate solution.[21]

-

Enzyme Solution: Purified 15-LOX or cell/tissue lysate containing the enzyme, diluted to an appropriate concentration (e.g., 400 U/mL).[20]

-

Test Inhibitor (optional): Dissolved in a suitable solvent like DMSO.

-

-

Procedure:

-

Set a UV/Vis spectrophotometer to read absorbance at 234 nm. Use quartz cuvettes.

-

Blank: Prepare a cuvette with buffer and the same volume of solvent (e.g., DMSO) used for the test compound.

-

Reaction Mixture: In a separate cuvette, pipette the buffer and the enzyme solution. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5 minutes) at room temperature.[20]

-

Initiate Reaction: Start the measurement by rapidly adding the substrate solution to the reaction mixture cuvette. The final volume is typically 1 mL.

-

Data Acquisition: Record the change in absorbance at 234 nm over a set time period (e.g., 5 minutes), taking readings every 30 seconds.[20]

-

Calculation: Calculate the rate of reaction (ΔA₂₃₄/min). One unit of activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

-

Caption: Workflow for the spectrophotometric 15-LOX activity assay.

Protocol 2: Quantification of 15(S)-HETE by ELISA

Commercial ELISA kits provide a sensitive method for quantifying 15(S)-HETE in various biological samples.[22]

-

Principle: A competitive immunoassay where free 15(S)-HETE in the sample competes with a fixed amount of enzyme-labeled 15(S)-HETE (tracer) for binding to a limited number of polyclonal antibody sites coated on a microplate. The amount of tracer bound is inversely proportional to the concentration of 15(S)-HETE in the sample.[22]

-

Materials:

-

15(S)-HETE ELISA Kit (e.g., Cayman Chemical, Item No. 534721).[22]

-

Microplate reader capable of measuring absorbance at 405-420 nm.

-

Orbital microplate shaker.

-

Ultrapure water.

-

-

Procedure (General Outline):

-

Sample Preparation: Plasma, serum, or urine may require purification (e.g., solid-phase extraction) to remove interfering substances. Cell culture supernatants can sometimes be used directly or diluted in the provided ELISA buffer.[22]

-

Standard Curve Preparation: Prepare a serial dilution of the provided 15(S)-HETE standard to create a standard curve (e.g., ranging from 78-10,000 pg/mL).[22]

-

Assay:

-

Add standards and samples to the appropriate wells of the antibody-coated plate.

-

Add the 15(S)-HETE-AChE tracer to each well.

-

Add the specific polyclonal antibody to each well.

-

Incubate the plate (e.g., 18 hours at 4°C or on a shaker for a shorter period).

-

Wash the plate multiple times to remove unbound reagents.

-

Add Ellman's Reagent (substrate) to each well and incubate in the dark to allow color development.

-

-

Data Acquisition: Read the absorbance of each well using a plate reader.

-

Calculation: Generate a standard curve by plotting the percentage of bound tracer (%B/B₀) versus the standard concentrations. Use this curve to determine the concentration of 15(S)-HETE in the unknown samples.

-

Protocol 3: Ex Vivo 15-LOX Activity Assay in Peritoneal Macrophages

This protocol assesses the enzymatic activity in intact cells, providing a more physiologically relevant context.[23]

-

Principle: Primary cells known to express 15-LOX (e.g., mouse peritoneal macrophages) are harvested and incubated with exogenous arachidonic acid. The lipid products are then extracted and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).[23]

-

Procedure:

-

Cell Harvest: Harvest peritoneal cells from a mouse by lavage with 10 mL of phosphate-buffered saline (PBS).[23]

-

Cell Preparation: Centrifuge the cell suspension, wash the pellet twice with PBS, and finally resuspend the cells in 1 mL of PBS.

-

Incubation: Add arachidonic acid to the cell suspension to a final concentration of 100 µM and incubate for 15 minutes at room temperature.[23]

-

Reaction Quenching and Reduction: Stop the reaction and reduce the hydroperoxide products to stable alcohols by adding solid sodium borohydride.[23]

-

Extraction: Acidify the sample (e.g., with acetic acid) and precipitate proteins by adding an equal volume of acetonitrile. Centrifuge to pellet the precipitate.[23]

-

Analysis: Inject an aliquot of the protein-free supernatant onto a RP-HPLC system for separation and quantification of HETE isomers. A UV detector set to 234 nm can be used for detection. For definitive identification and quantification, fractions can be collected for analysis by LC-MS/MS.

-

Role in Drug Development

The dual role of the 15-LOX pathway in disease presents both challenges and opportunities for drug development.[24] Inhibition of 15-LOX is a promising therapeutic strategy for a range of diseases characterized by inflammation and oxidative stress.[24][25]

-

Therapeutic Targets:

-

Asthma & Allergy: Inhibiting 15-LOX could reduce the production of pro-inflammatory mediators in the airways.[8][25]

-

Cardiovascular Disease: 12/15-LOX inhibitors may reduce atherosclerotic plaque formation by preventing the oxidative modification of LDL.[24]

-

Neurodegenerative Diseases: By reducing neuroinflammation and oxidative damage, 15-LOX inhibitors are being explored for conditions like Alzheimer's and Parkinson's disease.[24][25]

-

Cancer: The role is complex, but in some cancers, 15-LOX inhibition may disrupt tumor growth and metastasis.[19][24]

-

The development of specific and potent inhibitors for 15-LOX-1 and 15-LOX-2 is an active area of research, with various chemical scaffolds, including indole-based and salicylate analogues, showing promise.[19][25] Continued investigation is critical to unravel the precise contexts in which inhibiting or even activating this pathway could provide therapeutic benefit.

References

- 1. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 2. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 8. The role of 15 lipoxygenase 1 in asthma comes into focus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Involvement of 15-lipoxygenase in the inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. academic.oup.com [academic.oup.com]

- 15. 15-Lipoxygenases and its metabolites 15(S)-HETE and 13(S)-HODE in the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Lipoxygenase activity determination [protocols.io]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Functional humanization of 15-lipoxygenase-1 (Alox15) protects mice from dextran sodium sulfate induced intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are 12/15-LOX inhibitors and how do they work? [synapse.patsnap.com]

- 25. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Biological functions of 15(S)-HETE metabolites

An In-depth Technical Guide to the Biological Functions of 15(S)-HETE and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a significant eicosanoid derived from the metabolism of arachidonic acid.[1] Synthesized by the action of 15-lipoxygenase (15-LOX) enzymes, 15(S)-HETE is not merely an end-product but a critical signaling molecule and a key precursor to a diverse array of other biologically active metabolites.[1] These metabolites, including 15-oxo-ETE, diHETEs, and specialized pro-resolving mediators like lipoxins, possess distinct and sometimes opposing functions.[1] The 15(S)-HETE metabolic network plays a complex, often context-dependent role in fundamental biological processes such as inflammation, angiogenesis, and cell proliferation, making it a subject of intense research and a promising area for therapeutic intervention. This guide provides a detailed examination of the biosynthesis, signaling pathways, and multifaceted biological functions of 15(S)-HETE and its principal metabolites.

Biosynthesis and Metabolic Pathways

The generation of 15(S)-HETE and its derivatives begins with the enzymatic oxygenation of arachidonic acid. This process is primarily catalyzed by two isoforms of the 15-lipoxygenase enzyme.

Primary Synthesis:

-

15-Lipoxygenase-1 (15-LOX-1/ALOX15) and 15-Lipoxygenase-2 (15-LOX-2/ALOX15B) are the key enzymes that convert arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1]

-

15(S)-HpETE is an unstable intermediate that is rapidly reduced by cellular peroxidases to the more stable alcohol, 15(S)-HETE.[1][2]

Further Metabolism of 15(S)-HETE: Once formed, 15(S)-HETE serves as a substrate for several other enzymes, leading to a cascade of bioactive products:

-

15-oxo-ETE: The NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the hydroxyl group of 15(S)-HETE to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[1][3][4][5] This conversion creates an electrophilic α,β-unsaturated ketone, which confers unique signaling properties.[4]

-

5(S),15(S)-diHETE: The action of 5-lipoxygenase (5-LOX) on 15(S)-HETE produces 5(S),15(S)-dihydroxyeicosatetraenoic acid.[1][6]

-

5-oxo-15(S)-HETE: This metabolite is formed through the oxidation of 5(S),15(S)-diHETE.[1][6] It is a potent agonist for the OXE receptor 1 (OXER1).[1][6]

-

Lipoxins: 15(S)-HETE is a crucial intermediate in the transcellular biosynthesis of lipoxins, such as Lipoxin A4 (LXA4).[5][7] This process typically involves the sequential action of 15-LOX and 5-LOX in different cell types (e.g., leukocytes and platelets or epithelial cells) to resolve inflammation.[7][8]

Signaling Mechanisms

15(S)-HETE and its metabolites exert their effects through a combination of cell surface receptor binding and activation of intracellular nuclear receptors.

Receptor-Mediated Signaling

-

Leukotriene B4 Receptor 2 (BLT2): Both 15(S)-HpETE and 15(S)-HETE can bind to and activate the G protein-coupled receptor BLT2.[1] This interaction is thought to mediate some of the cell-stimulating and pro-angiogenic effects of 15(S)-HETE.[1]

-

Oxoeicosanoid Receptor 1 (OXER1): The downstream metabolite 5-oxo-15(S)-HETE is a potent agonist for the OXER1 receptor, which is highly expressed on inflammatory cells like eosinophils.[1][6] Activation of this receptor is a powerful stimulus for leukocyte chemotaxis.[1]

-

Formyl Peptide Receptor 2 (FPR2/ALX): While 15(S)-HETE itself is not a primary ligand, its metabolic products, the lipoxins (e.g., Lipoxin A4), are high-affinity ligands for the FPR2/ALX receptor.[9][10][11] This receptor is central to the pro-resolving actions of lipoxins, mediating anti-inflammatory signals and stimulating the phagocytosis of apoptotic cells.[10][11]

Nuclear Receptor Activation

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 15(S)-HETE is an endogenous ligand for PPARγ, a nuclear receptor that functions as a transcription factor to regulate gene expression.[1][12][13] This interaction is a critical mechanism for many of the observed biological effects of 15(S)-HETE, particularly its anti-proliferative actions in cancer cells.[12][14] Activation of PPARγ by 15(S)-HETE leads to the transcription of target genes, such as adipocyte-type fatty acid-binding protein (a-FABP), and can inhibit cell growth.[12] Both 15(S)-HETE and its enantiomer 15(R)-HETE can activate PPARγ.[1]

Downstream Intracellular Signaling

-

PI3K/Akt/mTOR Pathway: In adipose tissue and endothelial cells, the pro-angiogenic effects of 15(S)-HETE are mediated through the activation of the PI3K/Akt/mTOR signaling cascade.[15] Inhibition of this pathway reverses the angiogenic stimulation by 15(S)-HETE.[15]

-

NF-κB Pathway: The role of 15(S)-HETE in regulating the NF-κB pathway is complex and appears to be cell-type specific. In some inflammatory conditions, such as rheumatoid arthritis and pulmonary artery inflammation, 15(S)-HETE can activate the NF-κB pathway, leading to increased IκBα degradation and pro-inflammatory gene expression.[16][17]

-

Nrf2 Pathway: The electrophilic metabolite 15-oxo-ETE can activate the Nrf2-regulated antioxidant response.[4] It does so by forming adducts with reactive cysteine residues on regulatory proteins, leading to the expression of antioxidant and cytoprotective genes like heme oxygenase-1.[4] At the same time, 15-oxo-ETE can inhibit NF-κB signaling by directly inhibiting IKKβ.[4]

Core Biological Functions

Inflammation and Immunity

The 15-LOX pathway has a dual and highly regulated role in inflammation.

-

Anti-inflammatory and Pro-resolving Actions:

-

Inhibition of Leukocyte Migration: 15(S)-HETE is a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across cytokine-activated endothelium.[18][19] It achieves this by becoming esterified into neutrophil phospholipids, which reduces the cell's responsiveness to endothelial-derived platelet-activating factor (PAF), a key chemoattractant.[18][19]

-

Inhibition of 5-LOX: 15(S)-HETE can inhibit the 5-lipoxygenase pathway, thereby reducing the production of potent pro-inflammatory leukotrienes like LTB4.[20]

-

Precursor to Lipoxins: As a precursor to lipoxins, 15(S)-HETE is integral to the active resolution of inflammation.[7] Lipoxins are specialized pro-resolving mediators (SPMs) that halt neutrophil infiltration and stimulate macrophage clearance of apoptotic cells.[7][9]

-

-

Pro-inflammatory Actions:

-

In certain chronic inflammatory settings, 15(S)-HETE can exert pro-inflammatory effects. In rheumatoid arthritis synovial fibroblasts, 15(S)-HETE increases the expression of matrix metalloproteinase-2 (MMP-2) via the PI3K/NF-κB pathway.[17] It can also promote pulmonary artery inflammation through NF-κB activation.[16]

-

Angiogenesis

The metabolites of the 15-LOX pathway exhibit opposing effects on the formation of new blood vessels.

-

15(S)-HETE is Pro-Angiogenic: It promotes angiogenesis by increasing vessel density, inducing sprouting in rat aortic rings, and promoting the formation of tubular networks in human umbilical vein endothelial cells (HUVECs).[21] This effect is mediated by the upregulation of key angiogenic markers, including Vascular Endothelial Growth Factor (VEGF), CD31, and E-selectin, through the PI3K/Akt/mTOR pathway.[15][21]

-

15(S)-HpETE and 15-oxo-ETE are Anti-Angiogenic: In contrast, the precursor 15(S)-HpETE is angiostatic, decreasing vessel density and downregulating the expression of VEGF, CD31, and E-selectin.[21] The downstream metabolite 15-oxo-ETE also displays anti-angiogenic properties by inhibiting the proliferation of human vascular endothelial cells and suppressing DNA synthesis.[3][22]

Cancer

The role of the 15-LOX pathway in cancer is complex, with evidence supporting both tumor-suppressive and tumor-promoting functions depending on the specific enzyme, metabolite, and cancer type.

-

Tumor Suppressor Functions:

-

The primary anti-cancer mechanism of 15(S)-HETE is through the activation of PPARγ.[12][14] This leads to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines, including prostate (PC-3, DU145), non-small cell lung cancer (NSCLC), and colorectal cancer cells.[1][12][14]

-

The expression of the synthesizing enzyme 15-LOX-2 is often reduced or lost in prostate carcinoma compared to benign tissue, suggesting that the loss of endogenous 15(S)-HETE production may contribute to cancer progression.[12]

-

-

Tumor Promoter Functions:

Quantitative Data Summary

The biological activities of 15(S)-HETE and its metabolites are concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Anti-proliferative Effects of 15(S)-HETE and its Metabolites

| Compound | Cell Line | Effect | Concentration / IC50 | Citation(s) |

|---|---|---|---|---|

| 15(S)-HETE | PC-3 (Prostate Cancer) | Inhibition of proliferation | IC50 ≈ 30 µM | [12] |

| 15(S)-HETE | Various (Prostate, Lung, Colorectal, etc.) | Inhibition of growth | Not specified | [1] |

| 15-oxo-ETE | HUVEC (Endothelial) | Inhibition of proliferation | 2-10 µM | [1] |

| 15-oxo-ETE | LoVo (Colorectal Cancer) | Inhibition of proliferation | 2-10 µM | [1] |

| 15-oxo-ETE | MDA-MB-231, MCF7 (Breast Cancer) | Inhibition of proliferation | 100 µM | [1] |

| 15-oxo-ETE | SKOV3 (Ovarian Cancer) | Inhibition of proliferation | 100 µM |[1] |

Table 2: Receptor Activation and Signaling Effects

| Compound | Target | Cell Line / System | Effect | Concentration | Citation(s) |

|---|---|---|---|---|---|

| 15(S)-HETE | PPARγ | PC-3 | >2-fold induction of PPAR-dependent transcription | 10 µM | [12] |

| 15(S)-HETE | PPARγ | Ischemic Brain Model | Dose-dependent increase in luciferase reporter | 0.1, 1, 10 µM | [13] |

| 15-oxo-ETE | Nrf2 | THP-1 (Monocytes) | Induction of heme oxygenase-1 expression | 1-50 µM | [4] |

| 15-oxo-ETE | 12-Lipoxygenase | Cell-free system | Inhibition | IC50 = 1 µM |[1] |

Table 3: Effects on Angiogenesis Markers in HUVECs

| Compound | Marker | Effect | % Change | Citation(s) |

|---|---|---|---|---|

| 15(S)-HETE | VEGF | Upregulation | Not specified | [21] |

| 15(S)-HETE | CD31 | Upregulation | Not specified | [21] |

| 15(S)-HETE | E-selectin | Upregulation | Not specified | [21] |

| 15(S)-HpETE | VEGF | Downregulation | <90% decrease | [21] |

| 15(S)-HpETE | CD31 | Downregulation | <50% decrease | [21] |

| 15(S)-HpETE | E-selectin | Downregulation | <35% decrease |[21] |

Key Experimental Protocols

The characterization of 15(S)-HETE's functions relies on a range of specialized in vitro and in vivo assays.

1. Cell Proliferation Assays

-

Methodology: Soft Agar Colony-Forming Assay.

-

Protocol: PC3 prostate cancer cells are suspended in a soft agar matrix containing various concentrations of the test compound (e.g., 15(S)-HETE). They are cultured for an extended period (e.g., 14 days). The number and size of colonies formed are then quantified to determine the effect on anchorage-independent growth, a hallmark of cancer. This method was used to determine the IC50 of 15(S)-HETE on PC3 cell proliferation.[12]

2. PPARγ Activation Assay

-

Methodology: Luciferase Reporter Gene Assay.

-

Protocol: PC3 cells are transiently co-transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple PPAR Response Elements (PPREs). Cells are then stimulated with the test compound (e.g., 15(S)-HETE). Activation of endogenous PPARγ leads to its binding to the PPREs and subsequent expression of luciferase. The enzymatic activity of luciferase is measured via luminescence, providing a quantitative readout of PPARγ transcriptional activation.[12]

3. Angiogenesis Assays

-

Methodology: Chick Chorio-allantoic Membrane (CAM) Assay and Rat Aortic Ring Assay.

-

Protocol (CAM): Fertilized chick embryos are incubated until the CAM is well-developed. A filter paper disc soaked with the test compound (15(S)-HETE or 15(S)-HpETE) is placed on the CAM. After a further incubation period, the CAM is imaged, and the density of blood vessels in the treated area is quantified to assess pro- or anti-angiogenic effects.[21]

-

Protocol (Aortic Ring): Thoracic aortas are excised from rats, cleaned, and cut into small rings. These rings are embedded in a collagen matrix and cultured in the presence of the test compound. The extent of microvessel sprouting from the rings is observed and quantified over several days.[21]

4. Lipid Metabolite Quantification

-

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Protocol: To quantify metabolites like 15-oxo-ETE, lipids are extracted from cell cultures or tissues. The samples are then subjected to reverse-phase high-performance liquid chromatography (HPLC) to separate the different lipid species. The eluent is introduced into a mass spectrometer, which identifies and quantifies the specific metabolite based on its mass-to-charge ratio and fragmentation pattern, often using a stable isotope-labeled internal standard for accurate measurement.[3]

Conclusion and Therapeutic Outlook

15(S)-HETE and its metabolites are central players in a complex signaling network that governs inflammation, cell growth, and tissue remodeling. The pathway's functions are remarkably pleiotropic: 15(S)-HETE can be pro-angiogenic while its precursor and primary metabolite are anti-angiogenic; it can suppress tumor growth through PPARγ activation in one context and potentially promote it in another; and it is a key intermediate in the generation of potent pro-resolving lipoxins that terminate inflammation.

For drug development professionals, this complexity offers a wealth of therapeutic targets.

-

In Cancer: The loss of 15-LOX-2 and endogenous 15(S)-HETE in prostate cancer highlights the potential of PPARγ agonists or strategies to restore 15-LOX-2 expression as novel anti-cancer therapies.[12][14]

-

In Inflammation: Modulating the 15-LOX pathway to favor the production of anti-inflammatory and pro-resolving mediators like lipoxins represents a promising strategy for treating chronic inflammatory diseases.

-

In Angiogenic Disorders: The opposing effects of 15(S)-HETE and 15-oxo-ETE on angiogenesis suggest that selective inhibition of 15-PGDH (to increase 15(S)-HETE) or administration of 15-oxo-ETE could be explored for therapeutic angiogenesis or anti-angiogenic therapy, respectively.

A deeper understanding of the cell-specific expression of enzymes and receptors within this pathway will be critical to harnessing its therapeutic potential and developing targeted interventions for a range of human diseases.

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 7. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipoxin - Wikipedia [en.wikipedia.org]

- 10. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antineoplastic effects of 15(S)-hydroxyeicosatetraenoic acid and 13-S-hydroxyoctadecadienoic acid in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Involvement of 15-lipoxygenase in the inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 15-oxo-Eicosatetraenoic acid, a metabolite of macrophage 15-hydroxyprostaglandin dehydrogenase that inhibits endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 15-Lipoxygenase and its metabolites in the pathogenesis of breast cancer: A double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]

15(S)-HETE: A Comprehensive Technical Guide to its Receptors and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a bioactive lipid mediator derived from arachidonic acid through the action of the 15-lipoxygenase (15-LOX) enzyme. This eicosanoid plays a complex and often contradictory role in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. Its diverse effects are mediated through interactions with specific cellular receptors and the subsequent activation of downstream signaling cascades. This technical guide provides an in-depth overview of the current understanding of 15(S)-HETE receptors and their associated signaling pathways, with a focus on quantitative data and experimental methodologies to aid researchers and drug development professionals in this field.

15(S)-HETE Receptors

The biological activities of 15(S)-HETE are initiated by its binding to several distinct cell surface and intracellular receptors. The primary identified receptors include the leukotriene B4 receptor 2 (BLT2) and the nuclear receptor, peroxisome proliferator-activated receptor-gamma (PPARγ). While the G-protein coupled receptor 31 (GPR31) has been investigated as a potential receptor, current evidence suggests a much higher affinity for a related lipid, 12(S)-HETE.

Quantitative Receptor Binding and Activation Data

The following table summarizes the available quantitative data for the interaction of 15(S)-HETE with its putative receptors.

| Receptor Target | Cell Type/System | Parameter | Value | Reference |

| 15-HETE Binding Sites | Rat Basophilic Leukemia (RBL-1) Cells | Kd | 460 ± 160 nM | [1] |

| 15-HETE Binding Sites | Mast/Basophil PT-18 Cells | Kd | 162 nM | [2] |

| BLT2 | CHO cells expressing hSFBLT2 | Activation | Micromolar concentrations | [3] |

| PPARγ | PC3 Prostate Carcinoma Cells | Transcriptional Activation | >2-fold induction at 10 µM | [4] |

| GPR31 | CHO/GPR31 cells | EC50 (GTPγS binding) | 42 nM for 15(S)-HETE (compared to 0.28 nM for 12(S)-HETE) | [5] |

Downstream Signaling Pathways of 15(S)-HETE

Upon receptor binding, 15(S)-HETE triggers a cascade of intracellular signaling events that ultimately dictate the cellular response. The key downstream pathways identified to date include the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathways.

15(S)-HETE-Mediated PPARγ Signaling Pathway

15(S)-HETE can function as an endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in metabolism, inflammation, and cell proliferation.[4]

Figure 1: 15(S)-HETE activates the PPARγ signaling pathway.

15(S)-HETE-Induced PI3K/Akt/mTOR Signaling Pathway

In the context of angiogenesis, 15(S)-HETE has been shown to activate the PI3K/Akt/mTOR signaling cascade, leading to endothelial cell migration and tube formation.[6][7][8]

Figure 2: 15(S)-HETE promotes angiogenesis via the PI3K/Akt/mTOR pathway.

Quantitative Data on Downstream Target Effects

The following table summarizes the effective concentrations of 15(S)-HETE on various downstream cellular processes.

| Cellular Process | Cell Type | Parameter | Value | Reference |

| Inhibition of 5-Lipoxygenase | Rat Basophilic Leukemia (RBL-1) cell homogenates | I50 | 7.7 µM | [1] |

| Inhibition of Cell Proliferation | PC3 Prostate Carcinoma Cells | IC50 | 30 µM | [4][9] |

| Induction of Angiogenesis | Human Dermal Microvascular Endothelial Cells (HDMVEC) | Effective Concentration | More potent than 5(S)-HETE and 12(S)-HETE | [8] |

| Potentiation of NF-κB activation (by LPS) | Human amnion fibroblasts | Effective Concentration | 10 ng/ml | [10] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. While the search results provide an overview of the methodologies used, they often lack the specific details required for a step-by-step protocol. Below are generalized workflows for key experiments based on the available information.

Receptor Binding Assay (Generalized Workflow)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of 15(S)-HETE for its receptors.

References

- 1. Characterization of specific subcellular 15-hydroxyeicosatetraenoic acid (15-HETE) binding sites on rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-Hydroxyeicosatetraenoic acid (15-HETE) receptors. Involvement in the 15-HETE-induced stimulation of the cryptic 5-lipoxygenase in PT-18 mast/basophil cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two distinct forms of human BLT2: long-form and short-form BLT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of a Feed-Forward Loop Between 15(S)-HETE and PGE2 in Human Amnion at Parturition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15(S)-Hydroxyeicosatetraenoic Acid (15(S)-HETE): Discovery, Biosynthesis, and Physiological Relevance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid, primarily through the action of 15-lipoxygenase (15-LOX) enzymes. Since its discovery, 15(S)-HETE has been identified as a critical signaling molecule with a complex and often contradictory role in a range of physiological and pathological processes. It is implicated in the regulation of inflammation, angiogenesis, cell proliferation, and cancer progression. 15(S)-HETE exerts its effects through various mechanisms, including activation of cell surface and nuclear receptors, and by being incorporated into membrane phospholipids, thereby altering cellular signaling cascades. This document provides a comprehensive overview of the discovery, biosynthesis, and multifaceted biological functions of 15(S)-HETE, supported by quantitative data, detailed experimental protocols, and visual diagrams of its core pathways.

Discovery and Biosynthesis

15(S)-HETE is an eicosanoid, a class of signaling molecules derived from 20-carbon fatty acids.[1] It is produced from arachidonic acid via several enzymatic pathways, with the 15-lipoxygenase (15-LOX) pathway being the most prominent.

Enzymatic Pathways

-

15-Lipoxygenase (15-LOX) Pathway : This is the predominant pathway for 15(S)-HETE synthesis.[2] The process begins with the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1][3] This intermediate is highly unstable and is rapidly reduced by cellular peroxidases to the more stable 15(S)-HETE.[1]

-

15-LOX-1 (ALOX15) : Found in reticulocytes, eosinophils, macrophages, and airway epithelial cells, 15-LOX-1 is a key enzyme in this conversion.[3][4][5][6] In humans, it primarily produces 15(S)-HpETE.[2]

-

15-LOX-2 (ALOX15B) : A second isoform, 15-LOX-2, has been identified in humans and is expressed in the prostate, skin, lung, and cornea, also contributing to 15(S)-HETE synthesis.[2][4][7]

-

-

Cyclooxygenase (COX) Pathway : COX-1 and COX-2 enzymes, primarily known for prostaglandin synthesis, can also convert arachidonic acid to small amounts of 15(S)-HpETE, which is then reduced to 15(S)-HETE.[2]

-

Cytochrome P450 (CYP) Pathway : Microsomal CYP enzymes can produce a racemic mixture of 15-HETEs, though this is a less common pathway for the specific 15(S) stereoisomer.[1]

Further Metabolism

15(S)-HETE is not an end-product and can be further metabolized into other bioactive lipids. It can be oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE), another signaling molecule.[1][8][9] It also serves as a precursor for the synthesis of specialized pro-resolving mediators (SPMs) like lipoxins and other molecules such as eoxins.[1][2]

Mechanism of Action and Signaling Pathways

15(S)-HETE exerts its biological effects through multiple mechanisms, from receptor-mediated signaling to direct incorporation into cellular membranes.

Receptor-Mediated Signaling

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) : 15(S)-HETE is an endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression.[10][11] Activation of PPARγ by 15(S)-HETE can inhibit cell growth and induce apoptosis, particularly in cancer cells.[1][10][11][12] This interaction is a key mechanism for its anti-proliferative effects in certain contexts.[10][12]

-

Leukotriene B4 Receptor 2 (BLT2) : 15(S)-HETE and its precursor 15(S)-HpETE can bind to and activate the G protein-coupled receptor BLT2.[1][13] This interaction may mediate some of the cell-stimulating activities of 15(S)-HETE.[1]

Modulation of Intracellular Signaling Cascades

-

PI3K/Akt/mTOR Pathway : In adipose tissue, 15(S)-HETE has been shown to stimulate angiogenesis by activating the PI3K/Akt/mTOR signaling pathway.[14] This leads to an upregulation of vascular endothelial growth factor (VEGF) and promotes the formation of new blood vessels.[14]

-

STAT3 Pathway : In lung adenocarcinoma cells, 15(S)-HETE can promote cell proliferation and migration through the activation of the STAT3 pathway, highlighting its pro-tumorigenic potential in specific cellular environments.[15]

Incorporation into Phospholipids

A unique aspect of 15(S)-HETE's mechanism is its ability to be esterified into membrane phospholipids, particularly phosphatidylinositol.[1][16] This incorporation can alter the properties of the cell membrane and modify signal transduction.[16][17] For example, when cells remodeled with 15(S)-HETE are stimulated, they can release altered second messengers like 1-stearoyl-2-(15-HETE) diacylglycerol, leading to modified downstream signaling.[16] This mechanism has been shown to impair neutrophil responsiveness to platelet-activating factor (PAF).[17]

Physiological and Pathophysiological Relevance

The physiological role of 15(S)-HETE is complex, with its effects being highly dependent on the cellular context, concentration, and the specific metabolic state of the tissue.

Inflammation and Immune Response

15(S)-HETE has a dual role in inflammation.

-

Anti-inflammatory : It can inhibit the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes.[7][18] It also inhibits the migration of neutrophils across activated endothelium, which can limit or reverse neutrophil-mediated inflammation.[17]

-

Pro-inflammatory : In other contexts, it is associated with inflammatory conditions like asthma, where elevated levels are found in the airways.[3][7][19]

Angiogenesis

The role of 15(S)-HETE in angiogenesis is also dichotomous and appears to be linked to its precursor.

-

Pro-angiogenic : 15(S)-HETE itself is generally considered pro-angiogenic. It induces sprouting in aortic rings, upregulates the expression of VEGF and CD31 in endothelial cells, and stimulates angiogenesis in adipose tissue.[14][20]

-

Anti-angiogenic Precursor : In contrast, its direct precursor, 15(S)-HpETE, has anti-angiogenic properties, decreasing vessel density and down-regulating VEGF and CD31 expression.[1][20]

Cancer

The function of 15(S)-HETE in cancer is highly context-dependent, exhibiting both tumor-suppressing and tumor-promoting activities.

-

Anti-Cancer Effects : By activating PPARγ, 15(S)-HETE can inhibit the proliferation of various cancer cell lines, including prostate, colorectal, and lung cancer cells.[1][6][10][12] Reduced levels of 15-LOX enzymes and their metabolites, 15(S)-HETE and 13(S)-HODE, have been observed in non-small cell lung cancer tissue, and this reduction may predate tumor appearance.[10][11]

-

Pro-Cancer Effects : In other scenarios, such as in certain types of lung adenocarcinoma, 15-LOX-2 and its product 15(S)-HETE are upregulated and promote cell proliferation and metastasis via the STAT3 pathway.[15]

Quantitative Data Summary

| Parameter | Finding | Cell/System Type | Reference |

| Anti-Proliferative Activity | IC50 ≈ 40 µM | HT-29 colorectal cancer cells | [6] |

| IC50 ≈ 30 µM | PC3 prostate cancer cells | [6] | |

| Cellular Production | 8 - 14 ng/mL release | A23187-stimulated rabbit reticulocytes | [21] |

| Peak of ~18 pmol/10⁶ cells | Calcium ionophore-treated macrophages | [9] | |

| Phospholipid Incorporation | 10.9% of total phosphatidylinositol | Bovine pulmonary arterial endothelial cells | [16] |

| Basal: 6 ± 1.4 pmol/10⁷ cells | Bovine pulmonary arterial endothelial cells | [16] | |

| Bradykinin-stimulated: 12.7 ± 3.5 pmol/10⁷ cells | Bovine pulmonary arterial endothelial cells | [16] | |

| Angiogenesis Signaling | 0.1 µM increases Rac1 levels | Human dermal microvascular endothelial cells | [6] |

Key Experimental Protocols

Lipid Extraction and Quantification by LC-MS/MS

This protocol provides a general workflow for the analysis of 15(S)-HETE from biological samples.

-

Sample Preparation : Homogenize tissue or collect cell culture media. For plasma or cell pellets, add 4 volumes of cold methanol to precipitate proteins.

-

Internal Standard Spiking : Add a deuterated internal standard, such as 15(S)-HETE-d8, to the sample to correct for extraction losses and matrix effects.

-

Solid-Phase Extraction (SPE) :

-

Condition a C18 SPE cartridge with methanol, followed by water.

-

Load the acidified (pH ~3.5) sample onto the cartridge.

-

Wash the cartridge with water and then a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elute the lipids with a high-percentage organic solvent like methanol or ethyl acetate.

-

-

Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the lipid extract in a small volume of the initial mobile phase (e.g., 50:50 methanol:water).

-

LC-MS/MS Analysis :

-

Chromatography : Inject the sample onto a C18 reverse-phase column (e.g., UPLC HSS T3, 1.8 µm). Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to resolve the HETE isomers.

-

Mass Spectrometry : Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transition for 15(S)-HETE (e.g., m/z 319.2 -> 219.1) and its deuterated internal standard.[22]

-

-

Quantification : Generate a standard curve using authentic 15(S)-HETE standard. Quantify the amount of 15(S)-HETE in the sample by comparing its peak area relative to the internal standard against the standard curve.

Cell-Based Angiogenesis Assay (Tube Formation)

This protocol assesses the pro- or anti-angiogenic potential of 15(S)-HETE using endothelial cells.

-

Preparation : Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding : Seed human umbilical vein endothelial cells (HUVECs) onto the prepared matrix at a density of 1-2 x 10⁴ cells per well.

-

Treatment : Add 15(S)-HETE at various concentrations (e.g., 0.01 - 1 µM) to the wells. Include a vehicle control (e.g., ethanol) and a positive control (e.g., VEGF).

-

Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Visualization and Analysis :

-

Visualize the formation of capillary-like tube structures using a light microscope.

-

Capture images of each well.

-

Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Compare the results from the 15(S)-HETE-treated wells to the controls to determine its effect on tube formation.[20]

-

Conclusion and Future Directions

15(S)-HETE is a pivotal lipid mediator with a remarkably diverse and context-dependent functional profile. Its synthesis via multiple enzymatic pathways and its ability to activate distinct signaling cascades—from nuclear receptors like PPARγ to membrane-bound receptors and intracellular kinases—underscore its complexity. The dual roles of 15(S)-HETE in inflammation, angiogenesis, and cancer present both challenges and opportunities for therapeutic development. A pro-angiogenic or pro-proliferative effect in one tissue may be a desirable wound-healing response, while in another it could promote tumorigenesis.

Future research should focus on elucidating the specific factors that dictate the functional switch of 15(S)-HETE between pro- and anti-inflammatory or pro- and anti-tumorigenic roles. Developing selective inhibitors or promoters of 15-LOX isoforms and understanding the downstream metabolism of 15(S)-HETE into other bioactive lipids like lipoxins and 15-oxo-ETE will be crucial for harnessing its therapeutic potential. The development of more sophisticated analytical techniques will further aid in mapping the spatial and temporal distribution of 15(S)-HETE in tissues, providing deeper insights into its precise physiological functions and its potential as a drug target or biomarker in human disease.

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of 15 lipoxygenase 1 in asthma comes into focus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. ALOX15 - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. scispace.com [scispace.com]

- 8. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15-Lipoxygenases and its metabolites 15(S)-HETE and 13(S)-HODE in the development of non-small cell lung cancer | Thorax [thorax.bmj.com]

- 11. 15-Lipoxygenases and its metabolites 15(S)-HETE and 13(S)-HODE in the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antineoplastic effects of 15(S)-hydroxyeicosatetraenoic acid and 13-S-hydroxyoctadecadienoic acid in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Substitution of 15-hydroxyeicosatetraenoic acid in the phosphoinositide signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

15(S)-HETE in Immune Response Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of the enzyme 15-lipoxygenase (ALOX15).[1][2] Emerging evidence has highlighted its critical role as a modulator of the immune response, exhibiting both pro- and anti-inflammatory properties depending on the cellular context and stimulus. This technical guide provides an in-depth overview of the synthesis, signaling pathways, and diverse effects of 15(S)-HETE on key immune cells. It is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of targeting the 15(S)-HETE pathway.

Data Presentation: Quantitative Effects of 15(S)-HETE on Immune Responses

The following tables summarize the key quantitative data on the effects of 15(S)-HETE on various immune cell functions.

| Immune Cell Type | Parameter Measured | Effect of 15(S)-HETE | Concentration/IC50 | Reference |

| Neutrophils | Platelet-Activating Factor (PAF) Receptor Affinity | Six-fold reduction in affinity | Not specified | [3] |

| Neutrophils | LTB4-induced Chemotaxis | Inhibition | Maximum inhibition (68%) at 10⁻⁴ M | [4] |

| Macrophages | Zymosan-induced Leukotriene C4 (LTC4) Synthesis | Inhibition | IC50 = 2.4 µM | [5] |

| Macrophages | Zymosan-induced 5-HETE Synthesis | Inhibition | IC50 = 3.1 µM | [5] |

| T Cells | T-lymphocyte Mitogenesis | Regulation (Anti-proliferative) | Not specified | |

| Follicular Dendritic Cell-like cells | Prostaglandin Production | Enhancement or Inhibition (stimulus-dependent) | Not specified |

Core Signaling Pathways

15(S)-HETE exerts its effects through multiple signaling pathways, often involving the activation or inhibition of key transcription factors and signaling molecules.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

15(S)-HETE is an endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[6][7] Activation of PPARγ by 15(S)-HETE can lead to the transrepression of pro-inflammatory genes.

Caption: 15(S)-HETE activation of the PPARγ signaling pathway.

Inhibition of NF-κB Signaling

15(S)-HETE has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of numerous pro-inflammatory genes.[8][9] This inhibition is a critical mechanism underlying the anti-inflammatory effects of 15(S)-HETE.

Caption: Inhibition of the canonical NF-κB signaling pathway by 15(S)-HETE.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 15(S)-HETE's role in immune regulation.

Macrophage Culture and Stimulation for 15-HETE Production

This protocol describes the differentiation of human monocytes into macrophages and their subsequent stimulation to produce 15(S)-HETE.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Interleukin-4 (IL-4)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization (optional)

-

IL-4 and Interleukin-13 (IL-13) for M2 polarization (optional)

-

6-well tissue culture plates

Protocol:

-

Monocyte Isolation: Isolate monocytes from PBMCs using density gradient centrifugation or magnetic-activated cell sorting (MACS).

-

Macrophage Differentiation:

-

Seed THP-1 monocytes at a density of 5x10^5 cells/mL in a 6-well plate with RPMI-1640 containing 100 ng/mL PMA for 48 hours to induce differentiation into macrophages.[10]

-

Alternatively, culture primary human monocytes with M-CSF (50 ng/mL) for 7 days, replacing the medium every 2-3 days.

-

-

Macrophage Polarization (Optional):

-

Stimulation of 15-HETE Production:

-

Wash the differentiated macrophages with serum-free medium.

-

Stimulate the cells with IL-4 (10-50 ng/mL) for 24-48 hours.

-

-

Sample Collection: Collect the cell culture supernatant for the measurement of 15-HETE.

References

- 1. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 5. Ability of 15-hydroxyeicosatrienoic acid (15-OH-20:3) to modulate macrophage arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]

The Dichotomous Role of 15(S)-HETE in Cancer Cell Proliferation: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the complex and often contradictory role of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) in the proliferation of cancer cells. This document, intended for researchers, scientists, and professionals in drug development, synthesizes current understanding of 15(S)-HETE's mechanisms, offering a deep dive into its signaling pathways, effects on various cancer types, and the experimental methodologies used in its study.

15(S)-HETE, a metabolite of arachidonic acid produced by the enzyme 15-lipoxygenase (15-LOX), has emerged as a critical signaling molecule in oncology. Its impact on cancer cell proliferation is highly context-dependent, varying with cancer type, the specific 15-LOX isoenzyme expressed (15-LOX-1 or 15-LOX-2), and the surrounding cellular microenvironment. This guide aims to elucidate this complexity, providing a foundational resource for leveraging 15(S)-HETE's therapeutic potential.

The Opposing Faces of 15(S)-HETE in Cancer

The influence of 15(S)-HETE on cancer cell growth is a tale of two opposing narratives. In certain malignancies, such as prostate and non-small cell lung cancer, it acts as a tumor suppressor, inhibiting proliferation and inducing apoptosis.[1][2][3] Conversely, in other contexts, including some breast and hepatocellular carcinomas, it can promote cancer progression and angiogenesis.[4][5]

The expression levels of 15-LOX-1 and 15-LOX-2 are key determinants of 15(S)-HETE's function. 15-LOX-2, which preferentially metabolizes arachidonic acid to 15(S)-HETE, is often downregulated in prostate cancer, and its product, 15(S)-HETE, exhibits anti-proliferative effects.[2][6][7] In contrast, 15-LOX-1, which can also produce 15(S)-HETE but favors the conversion of linoleic acid to 13-hydroxyoctadecadienoic acid (13-HODE), is sometimes overexpressed and linked to a pro-tumorigenic phenotype.[6][8]

Quantitative Effects of 15(S)-HETE on Cancer Cell Proliferation

The following tables summarize the quantitative data on the effects of 15(S)-HETE on the proliferation of various cancer cell lines.

| Cancer Type | Cell Line | 15(S)-HETE Concentration | Effect | IC50 | Citation |

| Prostate Cancer | PC3 | 10 µM | Inhibition of proliferation | 30 µM | [1] |

| Prostate Cancer | PC3 | 30 µM | Inhibition of proliferation | 30 µM | [1] |

| Prostate Cancer | LNCaP | ≥ 0.01 µM | Inhibition of proliferation | Not specified | [2][9] |

| Prostate Cancer | DU145 | ≥ 0.01 µM | Inhibition of proliferation | Not specified | [2][9] |

| Non-Small Cell Lung Cancer | Not specified | Not specified | Inhibition of proliferation, induction of apoptosis | Not specified | [3] |

| Cancer Type | Cell Line | 15(S)-HETE Concentration | Effect | Citation |

| Hepatocellular Carcinoma | HepG2 | Not specified | Reverses growth arrest induced by 15-LO-1 inhibitor | [5] |

| Hepatocellular Carcinoma | SMMC7721 | Not specified | Reverses growth arrest induced by 15-LO-1 inhibitor | [5] |

| Breast Cancer | MDA-MB-435 | Not specified | Stimulated cell adhesion to type IV collagen | [4] |

Key Signaling Pathways Modulated by 15(S)-HETE

15(S)-HETE exerts its effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway

In prostate and non-small cell lung cancer, 15(S)-HETE has been identified as an endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression related to cell differentiation and apoptosis.[1][3][6] Activation of PPARγ by 15(S)-HETE leads to the inhibition of cell proliferation and induction of apoptosis.[1][3]

PI3K/Akt/mTOR Pathway

In the context of angiogenesis, which is vital for tumor growth, 15(S)-HETE has been shown to activate the PI3K/Akt/mTOR signaling cascade in endothelial cells.[10][11][12] This pathway is a central regulator of cell survival, growth, and proliferation.[13] Activation of this pathway by 15(S)-HETE promotes endothelial cell migration and tube formation, key events in the formation of new blood vessels.[10][11] In hepatocellular carcinoma, 15-HETE promotes cell growth and inhibits apoptosis by strengthening the expression of phospho-Akt and its interaction with heat shock protein 90.[5]

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is another signaling route influenced by 15-lipoxygenase metabolites. In breast cancer cells, 15-HETE has been shown to stimulate cell adhesion through the activation of p38 MAPK.[4] This suggests a role for 15(S)-HETE in modulating cell-matrix interactions, which are crucial for metastasis.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of 15(S)-HETE's effects. Below are outlines of key experimental protocols cited in the literature.

Cell Proliferation Assay (Soft Agar Colony-Forming Assay)

This assay assesses the ability of single cells to grow into colonies in a semi-solid medium, a characteristic of anchorage-independent growth, which is a hallmark of transformed cells.

-

Preparation of Agar Layers: A base layer of 0.6% agar in complete medium is poured into 6-well plates and allowed to solidify.

-

Cell Suspension: Cancer cells (e.g., PC3) are trypsinized, counted, and resuspended in complete medium.

-

Top Agar Layer: The cell suspension is mixed with 0.3% agar in complete medium containing various concentrations of 15(S)-HETE or vehicle control. This mixture is then layered on top of the base agar.

-

Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 14 days).

-

Colony Staining and Counting: Colonies are stained with a solution like crystal violet and counted using a microscope. The IC50 value, the concentration of 15(S)-HETE that inhibits colony formation by 50%, can then be calculated.[1]

Quantification of 15(S)-HETE by High-Performance Liquid Chromatography (HPLC)